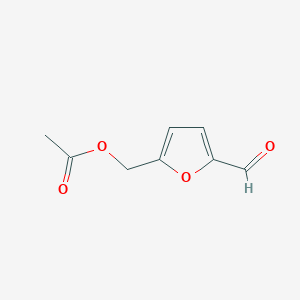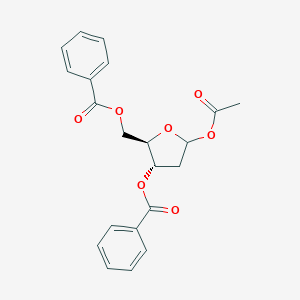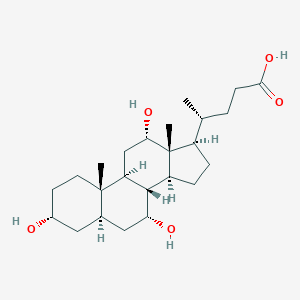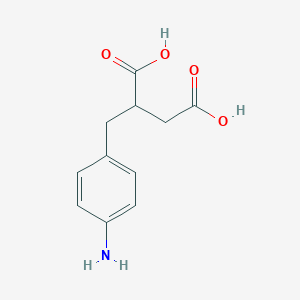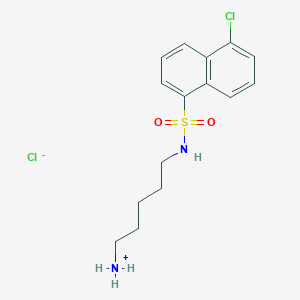
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride is a chemical compound known for its role as a calmodulin antagonist. This compound is of significant interest in biochemical and pharmacological research due to its ability to interact with calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride typically involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with 1,5-diaminopentane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反应分析
Types of Reactions
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Condensation Reactions: The sulfonamide group can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Condensation: Reagents like formaldehyde or acetone in the presence of an acid catalyst.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and imine or Schiff base derivatives.
科学研究应用
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride has several scientific research applications:
Biochemistry: Used as a calmodulin antagonist to study calcium signaling pathways.
Pharmacology: Investigated for its potential therapeutic effects in conditions involving abnormal calcium signaling.
Cell Biology: Utilized in studies to understand the role of calmodulin in cell proliferation and differentiation.
Medical Research: Explored for its potential use in developing treatments for diseases related to calcium dysregulation, such as certain cancers and neurodegenerative disorders.
作用机制
The compound exerts its effects by binding to calmodulin, thereby inhibiting its interaction with calcium ions. This inhibition disrupts the calcium-calmodulin signaling pathway, which is essential for various cellular processes, including muscle contraction, cell division, and signal transduction. By blocking this pathway, the compound can modulate cellular activities and has potential therapeutic applications.
相似化合物的比较
Similar Compounds
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Another calmodulin antagonist with a similar structure but a longer alkyl chain.
N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide: Similar structure with a shorter alkyl chain.
Uniqueness
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride is unique due to its specific alkyl chain length, which influences its binding affinity and specificity for calmodulin. This makes it a valuable tool in research for dissecting the nuances of calmodulin-mediated processes.
属性
IUPAC Name |
N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S.ClH/c16-14-8-4-7-13-12(14)6-5-9-15(13)21(19,20)18-11-3-1-2-10-17;/h4-9,18H,1-3,10-11,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIRROLPTDOPIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
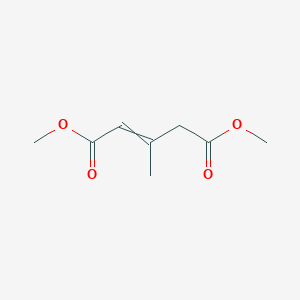
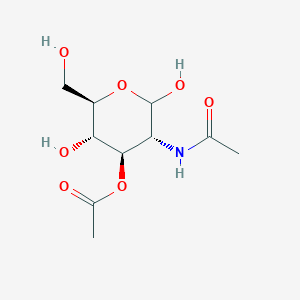
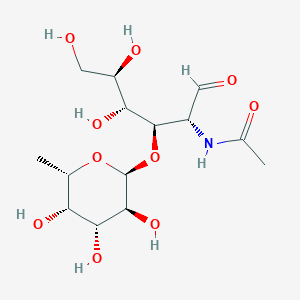
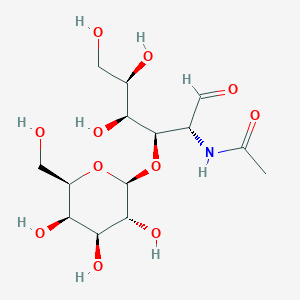
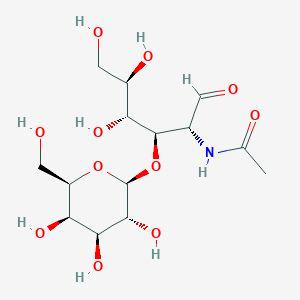
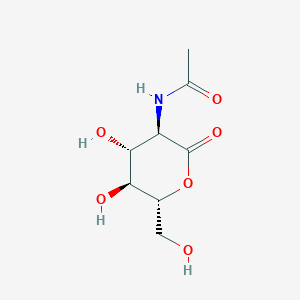
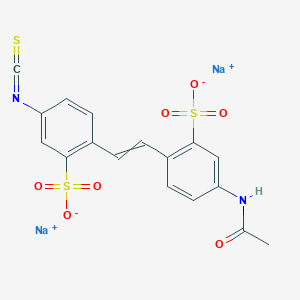
![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)
